molecular formula C7H8N2O3 B1404046 5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester CAS No. 1363382-35-7

5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester

Cat. No. B1404046
M. Wt: 168.15 g/mol
InChI Key: UBXAHIUYICBEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C7H8N2O3 . It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .


Molecular Structure Analysis

The InChI code for 5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester is 1S/C6H6N2O3/c1-3-2-7-8-5(9)4(3)6(10)11/h2H,1H3,(H,8,9)(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester is a powder at room temperature . Its molecular weight is 154.13 , and it has a melting point of 193-194 degrees Celsius .

Scientific Research Applications

Chemical Synthesis Applications

Synthetic Pathways and Derivatives : The synthesis of related pyridazine derivatives involves multi-component reactions, providing a foundation for creating compounds with potential biological activities. For instance, the efficient synthesis of 2,6-disubstituted-5-hydroxy-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid ethyl esters demonstrates the versatility of pyridazine derivatives in chemical synthesis, offering pathways to selectively alkylated products (Murphy et al., 2008). Similarly, the synthesis of N‐aryl‐4‐oxo‐1,4‐dihydro‐pyridazine‐3‐carboxylic acids, which showed cytotoxic activity, illustrates the medicinal chemistry potential of these compounds (Mojahidi et al., 2010).

Green Chemistry Approaches : The ultrasound-assisted green synthesis of pyridazines in water highlights an environmentally friendly method for preparing these compounds, emphasizing the importance of sustainable practices in chemical synthesis (Eftekhari‐Sis & Vahdati‐Khajeh, 2013).

Biological Activity

Antibacterial Agents : Research into 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid derivatives has uncovered significant antibacterial activity, showcasing the therapeutic potential of pyridazine derivatives against various bacterial strains (Nagawade et al., 2005).

Antitumor Evaluation : The design and synthesis of novel pyridazine derivatives have also been directed towards evaluating their antitumor potential. Specific derivatives have been prepared and assessed for cytotoxicity, demonstrating the diverse biological applications of these compounds (Liu et al., 2006).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, H320, and H335 . Precautionary measures include P202, P261, P280, P305, P338, and P351 .

properties

IUPAC Name

methyl 4-methyl-6-oxo-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-3-8-9-6(10)5(4)7(11)12-2/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXAHIUYICBEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Methyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.